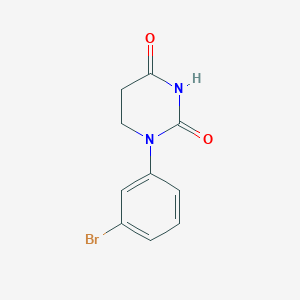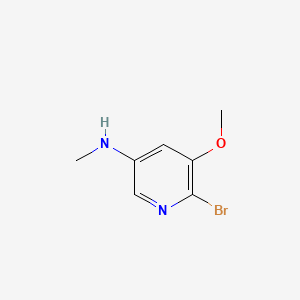
6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals . The presence of a fluorine atom in the structure enhances its chemical stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride typically involves the fluorination of 3-methyl-1,2,3,4-tetrahydroquinoline. This can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the initial synthesis of 3-methyl-1,2,3,4-tetrahydroquinoline followed by selective fluorination and subsequent conversion to the hydrochloride salt . The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine or methyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are employed.
Major Products: The major products formed from these reactions include various substituted quinolines and tetrahydroquinoline derivatives, which can have significant biological activities .
Applications De Recherche Scientifique
6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to biological targets, leading to increased potency. The compound can inhibit enzymes or receptors involved in critical biological processes, thereby exerting its effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
6-Fluoro-1,2,3,4-tetrahydroquinoline: Similar in structure but lacks the methyl group, which can affect its biological activity and chemical properties.
1,2,3,4-Tetrahydroisoquinoline: A related compound with a different substitution pattern, known for its diverse biological activities.
6-Methyl-1,2,3,4-tetrahydroquinoline: Similar but lacks the fluorine atom, which can influence its stability and reactivity.
Uniqueness: The presence of both fluorine and methyl groups in 6-Fluoro-3-methyl-1,2,3,4-tetrahydroquinoline hydrochloride makes it unique. The fluorine atom enhances its chemical stability and biological activity, while the methyl group can influence its pharmacokinetic properties . This combination of features makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H13ClFN |
|---|---|
Poids moléculaire |
201.67 g/mol |
Nom IUPAC |
6-fluoro-3-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride |
InChI |
InChI=1S/C10H12FN.ClH/c1-7-4-8-5-9(11)2-3-10(8)12-6-7;/h2-3,5,7,12H,4,6H2,1H3;1H |
Clé InChI |
UOEQEDLMFDXDLN-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(C=CC(=C2)F)NC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


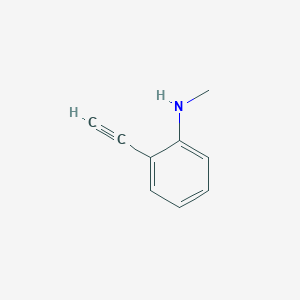
![Ethyl 1-(iodomethyl)-3-[3-(pentafluoro-lambda6-sulfanyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13484620.png)
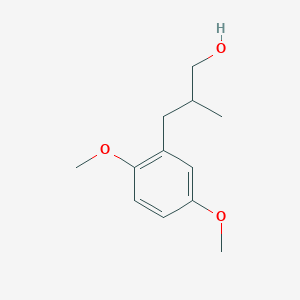
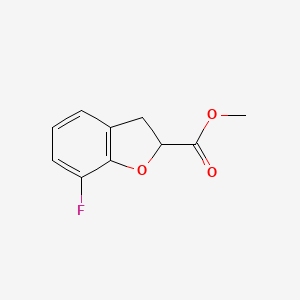



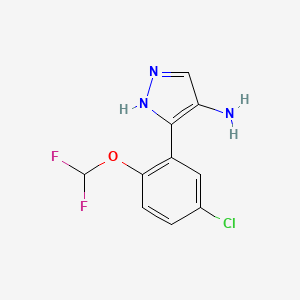

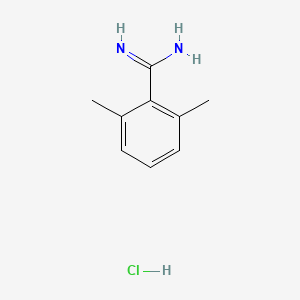
![methyl 4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoate](/img/structure/B13484671.png)

